Product packaging for Octanethioic acid, S-methyl ester(Cat. No.:CAS No. 2432-83-9)

Octanethioic acid, S-methyl ester

Cat. No.: B15491823
CAS No.: 2432-83-9
M. Wt: 174.31 g/mol
InChI Key: UKPKZMMTLNIPKR-UHFFFAOYSA-N
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Description

Contextualization within Thioester Chemistry and its Significance

Thioesters are defined by the functional group R-C(=O)-S-R' and are notable for their high-energy bond, which makes them more reactive than their oxygen ester analogs. fiveable.me This heightened reactivity is a cornerstone of their significance in both biochemistry and organic synthesis. fiveable.mebiologyinsights.com In the realm of biochemistry, thioesters are pivotal intermediates in numerous metabolic pathways. biologyinsights.comwikipedia.org Perhaps the most well-known example is acetyl-CoA, a thioester that serves as a central hub in metabolism, crucial for the synthesis and degradation of fatty acids and the citric acid cycle. biologyinsights.comlibretexts.org The high-energy nature of the thioester bond facilitates acyl group transfer, a fundamental process in the biosynthesis of fatty acids, steroids, and peptides. wikipedia.orglibretexts.org In fact, the importance of thioesters in metabolism has led to the "Thioester World" hypothesis, which posits that these molecules may have been key players in the origin of life, predating ATP as energy currency. wikipedia.orguni.edu

In organic synthesis, the reactivity of thioesters makes them valuable intermediates. tandfonline.comresearchgate.net They are effective acylating agents, capable of transferring an acyl group to other molecules, and are employed in the formation of new carbon-carbon bonds. fiveable.megonzaga.edu This reactivity is harnessed in sophisticated synthetic strategies like native chemical ligation for the synthesis of proteins. wikipedia.org

Historical Development of Methyl Thioester Research in Organic Synthesis

The study of thioesters, and by extension methyl thioesters, is intrinsically linked to the broader history of organic synthesis. Early methods for esterification, often involving the reaction of a carboxylic acid and an alcohol with a strong acid catalyst, laid the conceptual groundwork. google.com The synthesis of thioesters followed, with one of the classical methods being the reaction of an acid chloride with a salt of a thiol. wikipedia.org Another foundational route involves the alkylation of a thiocarboxylic acid salt. wikipedia.org For methyl thioesters specifically, this would involve using a methylating agent.

Over the years, research has focused on developing milder and more efficient methods for thioester synthesis. The use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the condensation of carboxylic acids and thiols became a common practice. biologyinsights.com More recent advancements have introduced a wide array of new reagents and catalytic systems. organic-chemistry.org These include metal-free protocols, such as the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid for subsequent reaction with a thiol. nih.gov The development of methods for the direct conversion of aldehydes to thioesters represents a significant step forward in terms of atom economy and procedural simplicity. tandfonline.com Research into the synthesis of amino acid methyl esters has also contributed to the toolbox of methods applicable to methyl thioester preparation, for instance, using reagents like trimethylchlorosilane in methanol (B129727). warwick.ac.uknih.gov These ongoing developments continue to refine the synthesis of methyl thioesters, making them more accessible for a variety of research applications.

Broad Research Trajectories and Interdisciplinary Relevance of Octanethioic Acid, S-Methyl Ester

While a significant body of research exists for thioesters as a class, the specific research trajectories for this compound are more focused. One of the most direct applications is in the field of flavor and fragrance chemistry, as well as food science. A notable study identified S-methyl thioesters as potent aroma compounds in various cheeses, produced by Brevibacterium species during the ripening process. researchgate.netnih.gov Specifically, S-methyl thioesters derived from branched-chain amino acids and short-chain fatty acids were found to be key contributors to cheese aroma. researchgate.netnih.gov This highlights an important interdisciplinary relevance, connecting organic chemistry with microbiology and sensory science.

Based on the known reactivity of thioesters, this compound serves as a valuable synthetic intermediate. Its acyl group can be transferred in various chemical transformations, making it a building block for more complex molecules. fiveable.me The general reactivity of thioesters in forming amides, for example, suggests its potential use in the synthesis of N-octanoyl derivatives.

Furthermore, the broader field of thioester-functionalized materials opens up potential avenues for research involving long-chain thioesters like this compound. Thioesters are being incorporated into polymers to create responsive and biodegradable materials. warwick.ac.ukrsc.org The thiol-thioester exchange reaction is being explored in materials science for creating dynamic polymer networks that can respond to stimuli. rsc.org While direct research on the polymerization of this compound may be limited, its properties could be relevant to the design of novel polymers and functional materials.

Below are the chemical properties of this compound:

PropertyValueSource
IUPAC Name S-methyl octanethioate nist.gov
Synonyms This compound; S-Methyl thiooctanoate nist.gov
CAS Number 2432-83-9 nist.gov
Molecular Formula C9H18OS nist.gov
Molecular Weight 174.304 g/mol nist.gov

Here is a table of calculated and experimental physical properties:

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°) -70.90kJ/mol chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas) -299.80kJ/mol chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18OS B15491823 Octanethioic acid, S-methyl ester CAS No. 2432-83-9

Properties

CAS No.

2432-83-9

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

S-methyl octanethioate

InChI

InChI=1S/C9H18OS/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3

InChI Key

UKPKZMMTLNIPKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)SC

Origin of Product

United States

Advanced Methodologies for the Synthesis of Octanethioic Acid, S Methyl Ester

Chemo- and Regioselective Synthesis Strategies for S-Methyl Thiooctanoate

Achieving high levels of chemo- and regioselectivity is paramount in modern organic synthesis to minimize waste and avoid complex purification procedures. mdpi.com The synthesis of S-methyl thiooctanoate is no exception, with various strategies being developed to control the reaction outcome precisely.

Esterification Pathways Employing Octanethioic Acid Derivatives and Methanethiol (B179389)

One of the most direct and classical approaches to forming S-methyl thiooctanoate involves the reaction between a derivative of octanethioic acid and methanethiol or its corresponding salt, sodium methanethiolate (B1210775). The traditional synthesis of S-methyl thioesters using carboxylic acid derivatives and methanethiol has often been associated with issues like low yields and the need for severe reaction conditions. nih.gov A common pathway involves the acylation of the thiol. For instance, octanoyl chloride, an activated derivative of octanoic acid, can react readily with sodium methanethiolate in a nucleophilic acyl substitution reaction to yield S-methyl thiooctanoate and sodium chloride. wikipedia.org

Another route involves the direct condensation of octanethioic acid with methanethiol. However, this direct esterification is an equilibrium process and typically requires the presence of a dehydrating agent to drive the reaction to completion by removing the water formed. wikipedia.org Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often employed for this purpose. wikipedia.org The primary challenge in these methods often relates to the handling of methanethiol, a toxic and malodorous gas, which has prompted researchers to seek precursors that can generate it in situ. nih.gov

Thioesterification via Activated Carboxylic Acids and Alkyl Thiols

To circumvent the direct use of octanethioic acid, which may not be readily available, methods involving the activation of the more common octanoic acid are widely used. Activating the carboxylic acid enhances its electrophilicity, facilitating the attack by the thiol nucleophile.

Common strategies for activating carboxylic acids include:

Conversion to Acyl Halides: As mentioned, reacting octanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) produces octanoyl chloride, a highly reactive intermediate for thioesterification. wikipedia.org

Use of Coupling Reagents: A variety of coupling reagents can activate carboxylic acids in situ. Carbodiimides, such as DCC, are classic examples. wikipedia.org More recently, 1,1'-Carbonyldiimidazole (B1668759) (CDI) has been used as an effective activating agent. The reaction of a carboxylic acid with CDI forms a reactive acylimidazole intermediate, which then reacts with a thiol to form the thioester. nih.gov This metal-free approach allows for the synthesis of a wide range of S-methyl thioesters, including those derived from aliphatic acids like octanoic acid, under mild, room-temperature conditions. nih.gov

Formation of Acid Anhydrides: Octanoic anhydride (B1165640) can also serve as an acylating agent for methanethiol, typically in the presence of a base catalyst. wikipedia.org

These methods provide versatile and often high-yielding pathways to S-methyl thiooctanoate from its carboxylic acid precursor.

Table 1: Comparison of Activating Agents for Thioesterification

Activating Agent Precursor Key Features Typical Conditions
Thionyl Chloride Octanoic Acid Forms highly reactive acyl chloride Anhydrous, often requires base scavenger
DCC Octanoic Acid Direct condensation with thiol Forms urea byproduct
CDI Octanoic Acid Forms reactive acylimidazole, metal-free Mild, room temperature

Catalyst-Mediated Formation of S-Methyl Octanethioate

Catalysis offers a powerful tool to enhance the efficiency, selectivity, and sustainability of chemical reactions. Both traditional and modern catalytic systems have been applied to the synthesis of thioesters.

Acid and Base Catalysis: The direct esterification of a carboxylic acid and a thiol can be accelerated by acid catalysts, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Similarly, base catalysis can be employed, often by deprotonating the thiol to form a more potent thiolate nucleophile. For instance, the addition of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to significantly accelerate DCC-activated esterifications, suppressing side product formation and enabling reactions even with sterically hindered substrates at room temperature. organic-chemistry.org

Transition Metal Catalysis: Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze challenging transformations. mdpi.com For the synthesis of S-methyl thioesters, nickel and palladium catalysts have been employed to convert carboxylic acids into the desired products using precursors like dimethyldisulfide as the methanethiol source. nih.gov These reactions can proceed at ambient temperatures with nickel catalysis or higher temperatures (>100 °C) with palladium catalysis. nih.gov Photocatalysis, often in conjunction with transition metals like nickel and iridium, represents another frontier, allowing for the conversion of carboxylic acids to S-methyl thioesters under mild, light-mediated conditions. nih.govorganic-chemistry.org However, the expense and potential toxicity of precious metal catalysts can be a drawback. nih.gov

Table 2: Catalytic Approaches for S-Methyl Thioester Synthesis

Catalyst Type Example Reactants Advantage Disadvantage
Base DMAP/DCC Octanoic Acid, Methanethiol Mild conditions, suppresses side products organic-chemistry.org Stoichiometric byproduct from DCC
Transition Metal Nickel complex Octanoic Acid, Dimethyldisulfide Ambient temperature nih.gov Metal cost and toxicity
Transition Metal Palladium complex Carboxylic Acids, S-methylalkyl thioether Broad applicability nih.gov High temperature required nih.gov
Photocatalysis Iridium/Nickel Carboxylic Acid, Dimethyldisulfide Mild, light-mediated conditions nih.gov Requires two expensive metal catalysts nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Octanethioic Acid, S-Methyl Ester

The principles of green chemistry aim to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduacs.org This paradigm shift is influencing the development of new synthetic routes for compounds like S-methyl thiooctanoate, focusing on sustainability, efficiency, and environmental impact. rsc.org

Solvent-Free Reaction Systems in Thioester Synthesis

One of the core principles of green chemistry is the reduction or elimination of auxiliary substances like organic solvents, which often contribute significantly to chemical waste and pose environmental and safety hazards. acs.org Consequently, developing solvent-free reaction systems is a key goal. rsc.org

For thioester synthesis, reactions can sometimes be conducted "neat," where one of the reactants acts as the solvent, or by using solid-state mixing techniques. Metal- and solvent-free protocols have been developed for synthesizing various organosulfur compounds. mdpi.com For example, a method for synthesizing phosphinothioates demonstrated that solvent-free conditions could lead to a near-quantitative conversion of starting materials, outperforming reactions conducted in various organic solvents. mdpi.com While specific examples for S-methyl thiooctanoate are not extensively detailed, the principles are broadly applicable. Ambient-light-promoted, solvent- and catalyst-free conditions have been successfully used for constructing certain types of vinyl thioesters, highlighting the potential of such approaches. organic-chemistry.org These strategies reduce waste, simplify product isolation, and lower energy consumption, aligning with the goals of green chemistry. acs.org

Atom Economy and Sustainable Reagent Utilization in this compound Production

In the pursuit of more sustainable synthetic routes for compounds like this compound, research has focused on replacing wasteful reagents with more atom-economical alternatives. Efforts to improve the sustainability of thioester synthesis include the use of safer coupling reagents such as propylphosphonic anhydride (T3P) and employing greener solvents like cyclopentanone. wikipedia.org

Novel Synthetic Routes and Process Intensification Techniques

Recent advancements in chemical synthesis have introduced novel methodologies and process intensification techniques that offer significant advantages over traditional batch processing. These modern approaches, including flow chemistry, microwave-assisted synthesis, and photochemical methods, can lead to higher yields, shorter reaction times, improved safety profiles, and enhanced scalability for the production of thioesters like this compound.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. europa.eu This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing compared to conventional batch reactors. europa.eu The high surface-area-to-volume ratio of flow reactors facilitates rapid heat exchange, allowing for the safe execution of highly exothermic reactions. europa.eu

For the synthesis of this compound, a flow chemistry approach would involve pumping solutions of the precursors, such as octanoyl chloride and sodium thiomethoxide, through a mixing junction and into a heated or cooled reactor coil. The precise control over residence time—the duration the reactants spend in the reactor—allows for the fine-tuning of reaction conditions to maximize product yield and minimize the formation of impurities. This level of control often leads to higher purity products, potentially reducing the need for extensive downstream purification. europa.eu

Furthermore, flow chemistry systems can be readily automated and scaled. The transition from laboratory-scale synthesis to industrial production can often be achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges associated with scaling up batch reactors. This makes flow chemistry a powerful tool for the efficient and reproducible production of thioesters.

Microwave-Assisted Synthesis Enhancements for Thioesters

Microwave-assisted synthesis has emerged as a valuable technique for accelerating a wide range of chemical transformations, including the formation of thioesters. nih.govacs.org Unlike conventional heating, which transfers energy via conduction and convection, microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases. This can dramatically reduce reaction times, often from hours to mere minutes, while also improving product yields. researchgate.net

Several efficient microwave-assisted protocols for thioester synthesis have been developed. One approach involves the catalyst-free acylation of thiols using an acylating agent under microwave irradiation, which can produce thioesters in excellent yields without the need for complex purification. nih.govacs.org Another rapid method describes the copper- or iron-catalyzed coupling of thiols with aldehydes under microwave conditions, with reactions completed in as little as five minutes in an aqueous medium. researchgate.net The efficiency of microwave heating allows for reactions to be conducted under milder conditions and often with less solvent, contributing to a greener chemical process.

The table below compares a conventional heating method with a microwave-assisted approach for a representative thioesterification reaction, highlighting the significant enhancement in reaction speed.

MethodCatalystSolventTemperatureTimeYield
Conventional Heating Acid CatalystToluene110°C (Reflux)6-12 hoursModerate to Good
Microwave-Assisted Copper/IronWater100°C5 minutesGood to Excellent researchgate.net

This table provides a generalized comparison. Specific results may vary based on substrates and precise conditions.

Photochemical Routes to S-Methyl Thioesters

Photochemical synthesis, which utilizes light to initiate chemical reactions, offers novel and mild pathways to thioesters. Recent breakthroughs have established thiol-free protocols, which are particularly advantageous as they avoid the use of volatile and malodorous thiols. researchgate.net

One innovative strategy employs tetramethylthiourea as a dual-function reagent. Upon excitation by visible light (e.g., purple light at 405 nm), it acts as both a sulfur source and a potent photoreductant. This enables the coupling of widely available carboxylic acids and aryl halides to form a diverse range of thioesters under mild conditions. researchgate.net The process involves the light-induced activation of the aryl halide, followed by reaction with the sulfur source and subsequent coupling with the carboxylic acid. researchgate.net

Another advanced photochemical method uses a thiobenzoic acid as a dual reagent, serving as both a one-electron reducing agent and a reactant upon exposure to visible light. organic-chemistry.orgacs.org This approach advantageously proceeds without the need for an external photocatalyst. organic-chemistry.orgacs.org Such photochemical routes represent a significant step forward in thioester synthesis, providing access to these valuable compounds through more sustainable and operationally simple methods. These techniques are particularly promising for the late-stage functionalization of complex molecules. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Octanethioic Acid, S Methyl Ester

Hydrolysis and Transesterification Reactions of S-Methyl Thiooctanoate

The hydrolysis and transesterification of S-methyl thiooctanoate are fundamental reactions that involve the cleavage of the acyl-sulfur bond. These processes can be promoted by acid, base, or enzymatic catalysts, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis Mechanisms of Thioesters

The acid-catalyzed hydrolysis of thioesters like S-methyl thiooctanoate results in the formation of a carboxylic acid (octanoic acid) and a thiol (methanethiol). pearson.comwikipedia.org This reaction proceeds via a nucleophilic acyl substitution mechanism. pearson.com The mechanism is initiated by the protonation of the carbonyl oxygen by an acid catalyst, typically hydronium ion (H₃O⁺). youtube.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com

The key steps of the AAC2 (acid-catalyzed, acyl-cleavage, bimolecular) mechanism are as follows:

Protonation: The carbonyl oxygen of the thioester is protonated. youtube.com

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to the sulfur atom of the leaving group. This converts the methanethiol (B179389) group into a better leaving group (methanethiol itself). youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methanethiol as the leaving group. youtube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst. youtube.com

In highly concentrated strong acids, the mechanism for some esters can shift from the bimolecular AAC2 pathway to a unimolecular AAC1 pathway. researchgate.net This involves the rate-determining departure of the leaving group from the protonated substrate to form an acylium ion, which is then rapidly attacked by water. researchgate.net

Base-Promoted Hydrolysis Kinetics and Saponification

Under basic conditions, the hydrolysis of thioesters is known as saponification. This reaction is effectively irreversible and is promoted, rather than catalyzed, by a base such as hydroxide (B78521) (OH⁻). masterorganicchemistry.comlibretexts.org The process begins with the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of S-methyl thiooctanoate. masterorganicchemistry.comyoutube.com

The mechanism involves two principal steps:

Nucleophilic Addition: The hydroxide ion adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination: This unstable intermediate collapses, reforming the carbonyl double bond and eliminating the most stable leaving group. In this case, the methanethiolate (B1210775) anion (CH₃S⁻) is a better leaving group than the hydroxide ion. libretexts.org

This produces octanoic acid and methanethiolate. However, under the basic reaction conditions, the octanoic acid, being acidic, is immediately deprotonated by the base (either another hydroxide ion or the methanethiolate formed). masterorganicchemistry.comlibretexts.org This acid-base reaction forms a carboxylate salt (sodium octanoate (B1194180), if NaOH is used) and methanethiol. masterorganicchemistry.com This final, irreversible deprotonation step drives the reaction to completion. libretexts.org To obtain the neutral carboxylic acid, a subsequent acidification step is required during workup. masterorganicchemistry.com

Enzymatic Hydrolysis by Thioesterases and Related Biocatalysts

Enzymes, particularly thioesterases, are highly efficient and selective catalysts for the hydrolysis of thioesters. libretexts.org These biocatalysts operate under mild conditions and are integral to many metabolic pathways, including fatty acid metabolism. chemrxiv.org The hydrolysis of S-methyl thiooctanoate by a thioesterase would yield octanoic acid and methanethiol.

Thioesterases are a diverse class of hydrolytic enzymes. libretexts.org For instance, a thioesterase isolated from Alcaligenes sp. has been shown to chemoselectively hydrolyze S-acyl sulfanylalkanoates. nih.gov The catalytic mechanism of many hydrolytic enzymes, such as acetylcholinesterase which hydrolyzes esters, often proceeds in two phases involving a covalent enzyme-substrate intermediate. libretexts.org A nucleophilic residue in the enzyme's active site (like serine) attacks the carbonyl carbon of the thioester, forming a covalent acyl-enzyme intermediate and releasing the thiol. In the second phase, a water molecule hydrolyzes this intermediate, releasing the carboxylic acid and regenerating the free enzyme. libretexts.org

Catalyst TypeDescriptionProducts
Acid (e.g., H₃O⁺) Follows an AAC2 mechanism involving protonation and nucleophilic attack by water. youtube.comOctanoic acid, Methanethiol
Base (e.g., OH⁻) Involves direct nucleophilic attack by hydroxide, followed by an irreversible deprotonation. masterorganicchemistry.comlibretexts.orgOctanoate salt, Methanethiol
Enzyme (Thioesterase) Highly selective catalysis, often involving a covalent acyl-enzyme intermediate. libretexts.orgnih.govOctanoic acid, Methanethiol

Transesterification with Various Alcohols and Thiols

Transesterification is the process of converting one ester into another through reaction with an alcohol, or one thioester into another via reaction with a thiol. For S-methyl thiooctanoate, reaction with an alcohol (R'-OH) would produce an oxygen ester (methyl octanoate) and methanethiol. wikipedia.org

This reaction can be catalyzed by either acids or bases. The mechanisms are analogous to those for hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Research on the transesterification of thionoesters has shown that base catalysts can be effective, with the reaction being driven by the removal of the more volatile alcohol byproduct (in this case, methanol). youtube.com

Biocatalysts are also highly effective for transesterification. For example, studies on S-ethyl thiooctanoate as an acyl donor in lipase-catalyzed reactions with 2-octanol (B43104) have demonstrated that thioesters are efficient acyl donors, leading to high enantioselectivity under specific conditions. scispace.com This suggests that S-methyl thiooctanoate would behave similarly in enzyme-catalyzed transesterification reactions.

Nucleophilic Acyl Substitution Reactions at the Thioester Moiety of Octanethioic Acid, S-Methyl Ester

The thioester group in S-methyl thiooctanoate is susceptible to attack by a variety of nucleophiles, leading to nucleophilic acyl substitution. This class of reactions is fundamental to the synthesis of other carboxylic acid derivatives.

Reactions with Amines to Form Amides

S-methyl thiooctanoate can react with primary or secondary amines (R'NH₂ or R'₂NH) to form N-substituted amides (octanamides). wikipedia.org This reaction is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com Thioesters are generally more reactive towards amines than their corresponding oxygen esters but less reactive than acid chlorides or anhydrides. libretexts.orglibretexts.org

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the thioester. masterorganicchemistry.com

Tetrahedral Intermediate Formation: This attack results in the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is typically transferred from the nitrogen to the oxygen, although the direct collapse of the intermediate is also possible.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methanethiolate anion (CH₃S⁻) as the leaving group.

Deprotonation: The methanethiolate anion then deprotonates the resulting protonated amide to yield the final neutral amide product and methanethiol.

ReagentProduct ClassGeneral Mechanism
Alcohol (R'-OH) EsterNucleophilic Acyl Substitution
Amine (R'-NH₂) AmideNucleophilic Acyl Substitution

Carbon-Nucleophile Additions and Subsequent Transformations (e.g., Grignard reactions)

The reaction of S-methyl octanethioate with strong carbon-based nucleophiles like Grignard reagents (R-MgX) is a characteristic transformation of thioesters. Unlike their less reactive oxygen-based ester counterparts, thioesters exhibit a distinct reactivity profile. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

The initial step involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate. adichemistry.commt.com Due to the superior leaving group ability of the methylthiolate anion (⁻SMe) compared to an alkoxide anion (⁻OR), this intermediate is less stable than the one formed from a standard ester. masterorganicchemistry.com It readily collapses, expelling the methylthiolate group and forming a ketone as a transient intermediate. masterorganicchemistry.commnstate.edu

This newly formed ketone is also susceptible to attack by the Grignard reagent. Since Grignard reagents are highly reactive towards ketones, a second equivalent of the nucleophile will immediately add to the ketone's carbonyl group. libretexts.org This second addition leads to a different tetrahedral intermediate, a magnesium alkoxide. Upon acidic workup, this alkoxide is protonated to yield a tertiary alcohol as the final product. masterorganicchemistry.comlibretexts.org This process is often referred to as "double addition".

Nucleophilic Addition: The Grignard reagent adds to the thioester carbonyl.

Elimination: The tetrahedral intermediate collapses, eliminating the methylthiolate leaving group to form a ketone.

Second Nucleophilic Addition: A second molecule of the Grignard reagent adds to the intermediate ketone.

Protonation: Acidic workup protonates the resulting alkoxide to form a tertiary alcohol.

This double addition pathway makes it challenging to isolate the ketone intermediate when using highly reactive nucleophiles like Grignard reagents under standard conditions.

Table 1: Predicted Products from the Reaction of S-Methyl Octanethioate with Grignard Reagents This table presents the expected tertiary alcohol products from the reaction of S-methyl octanethioate with various Grignard reagents, following the double addition mechanism.

Grignard Reagent (R-MgX)Intermediate KetoneFinal Tertiary Alcohol Product
Methylmagnesium bromide (CH₃MgBr)2-Nonanone2-Methyl-2-nonanol
Ethylmagnesium bromide (C₂H₅MgBr)3-Decanone3-Ethyl-3-decanol
Phenylmagnesium bromide (C₆H₅MgBr)1-Phenyloctan-1-one1,1-Diphenyloctan-1-ol

Reactivity with Other Organometallic Reagents

The reactivity of S-methyl octanethioate extends to a variety of other organometallic reagents, which can offer greater selectivity compared to Grignard reagents. The choice of reagent can allow for the isolation of the ketone intermediate, avoiding the second addition.

Organolithium Reagents (R-Li): Organolithium compounds are generally more reactive than Grignard reagents. wikipedia.orglibretexts.orgorganicchemistrytutor.com Due to their high reactivity, they typically react with thioesters like S-methyl octanethioate in the same double-addition fashion as Grignards, leading to the formation of tertiary alcohols. libretexts.orgslideshare.net

Organocuprates (Gilman Reagents, R₂CuLi): Lithium dialkylcuprates are "softer" nucleophiles and exhibit greater selectivity. chemistrysteps.comchem-station.com While they react readily with highly electrophilic acid chlorides to produce ketones, their reaction with less reactive thioesters is also a viable method for ketone synthesis. The reduced reactivity of organocuprates, compared to Grignards or organolithiums, often prevents the second addition to the intermediate ketone, allowing for its isolation. chemistrysteps.com This makes them valuable reagents for synthesizing ketones from thioester precursors.

Organozinc and Organomanganese Reagents (Fukuyama Coupling): A highly significant and selective method for converting thioesters to ketones is the Fukuyama coupling. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction couples an organozinc reagent with a thioester. jk-sci.com The reaction is known for its mild conditions and high tolerance of various functional groups, which would be incompatible with more aggressive organometallic reagents. caltech.edu The mechanism involves oxidative addition of the thioester to a palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone product. organic-chemistry.org More recently, iron-catalyzed versions using organomanganese reagents have also been developed, offering a less expensive and more sustainable alternative. nih.gov These methods are exceptionally useful for synthesizing complex ketones from thioesters like S-methyl octanethioate without the risk of over-addition.

Table 2: Comparison of Reactivity of Organometallic Reagents with S-Methyl Octanethioate This table summarizes the typical primary products obtained from reacting S-methyl octanethioate with different classes of organometallic reagents.

Reagent ClassReagent ExampleTypical ConditionsPrimary Product
Grignard ReagentPropylmagnesium chlorideAnhydrous Ether/THF4-Propyl-4-undecanol (Tertiary Alcohol)
Organolithium ReagentButyllithiumAnhydrous Ether/THF5-Butyl-5-dodecanol (Tertiary Alcohol)
Organocuprate (Gilman)Lithium dimethylcuprateAnhydrous Ether/THF, -78 °C2-Nonanone (Ketone)
Organozinc (Fukuyama)Ethylzinc iodidePd Catalyst (e.g., Pd(PPh₃)₄), THF3-Decanone (Ketone)

Electrophilic and Radical Reactivity Profiles of this compound

Halogenation Reactions and Mechanisms

Halogenation of S-methyl octanethioate can occur at two primary locations: the α-carbon (the carbon adjacent to the carbonyl group) or along the octyl hydrocarbon chain.

α-Halogenation: Similar to ketones and esters, the α-hydrogens of S-methyl octanethioate are acidic and can be replaced by a halogen (Cl, Br, I). mt.comfiveable.me This reaction proceeds via an enol or enolate intermediate. nih.govlibretexts.org

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the thioester carbonyl is protonated, facilitating the formation of a thioenol intermediate. This thioenol then acts as a nucleophile, attacking the diatomic halogen (e.g., Br₂) to yield the α-halogenated thioester and HBr. This method typically results in monohalogenation. libretexts.org

Base-Promoted Mechanism: In basic conditions, a base abstracts an α-proton to form a thio-enolate. The thio-enolate, a potent nucleophile, then attacks the halogen. This process is base-promoted rather than catalyzed because a full equivalent of base is consumed. libretexts.org A significant issue with base-promoted halogenation is overreaction. The introduced electron-withdrawing halogen atom increases the acidity of the remaining α-proton, making the mono-halogenated product more reactive than the starting material. This often leads to di- or poly-halogenated products. youtube.com

Radical Halogenation: The C-H bonds on the octyl chain can undergo halogenation via a free-radical chain mechanism, particularly under UV light or at high temperatures. libretexts.orgbyjus.com This process involves three steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂) by heat or light to form two halogen radicals (2 Cl•). youtube.com

Propagation: A halogen radical abstracts a hydrogen atom from the octyl chain to form H-X and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. libretexts.orgcopernicus.org

Termination: The reaction ceases when radicals combine with each other.

The selectivity of radical halogenation on the octyl chain favors substitution at secondary carbons over primary carbons due to the greater stability of secondary radicals.

Radical-Mediated Cleavage and Addition Processes

The thioester functionality and the long alkyl chain of S-methyl octanethioate are both susceptible to radical-mediated reactions. These processes are typically initiated by radical initiators (e.g., AIBN) or photolysis.

A key reaction pathway involves the cleavage of the carbon-sulfur bonds. Theoretical studies on related sulfur compounds suggest that radical species can add to the sulfur atom, which can be followed by bond cleavage. researchgate.net For S-methyl octanethioate, this could lead to the fragmentation of the molecule. For instance, a radical could initiate the cleavage of the acyl-sulfur (RCO-SMe) or the sulfur-methyl (RCOS-Me) bond. Cleavage of the C–S bond is a known reaction pathway for aromatic sulfide (B99878) radical cations. cmu.eduresearchgate.net

Alternatively, radical initiators can abstract a hydrogen atom from the octyl chain, generating a carbon-centered radical. This radical intermediate can then undergo various subsequent reactions, including:

Addition to Alkenes: If present, the radical can add across a C=C double bond.

Rearrangement: Intramolecular rearrangement to form a more stable radical.

Degradation: Fragmentation of the carbon chain, particularly through β-scission, which involves the cleavage of a bond beta to the radical center. cmu.edu

The presence of the thioester group can also influence radical polymerization processes, with thioester-containing polymers being explored for their degradable properties under specific conditions like hydrolysis or transthioesterification. acs.org

Oxidation Pathways of the Thioester Sulfur

The sulfur atom in S-methyl octanethioate is in a low oxidation state and is readily oxidized. This reaction is analogous to the well-established oxidation of thioethers. acsgcipr.org The oxidation typically occurs in a stepwise manner, first yielding a sulfoxide (B87167) and then, upon further oxidation, a sulfone.

S-Methyl Octanesulfinothioate (Sulfoxide): The use of one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the thioester sulfur to a sulfoxide. organic-chemistry.org Careful control of reaction stoichiometry and temperature is crucial to prevent over-oxidation to the sulfone. acsgcipr.org Catalytic systems, for instance using metal catalysts like vanadium or tungsten, can facilitate this oxidation with high selectivity under mild conditions. organic-chemistry.orgmdpi.com

S-Methyl Octanesulfonothioate (Sulfone): With an excess of the oxidizing agent (typically two or more equivalents) or under more forcing conditions, the intermediate sulfoxide is further oxidized to the corresponding sulfone. organic-chemistry.org Niobium carbide, for example, has been shown to be an effective catalyst for the complete oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.orgorganic-chemistry.org

The oxidation state of the sulfur atom significantly alters the electronic properties and reactivity of the molecule. The resulting sulfoxides and sulfones are more polar and the sulfur center becomes a stronger electron-withdrawing group.

Table 3: Oxidation Products of S-Methyl Octanethioate This table outlines the expected products from the controlled oxidation of the thioester sulfur.

Oxidizing AgentEquivalentsTypical ConditionsPrimary ProductProduct Name
m-CPBA~1CH₂Cl₂, 0 °C to RTOctane(S-methylsulfinyl)thioateS-Methyl octanesulfinothioate
H₂O₂>2EtOH, 40 °C, CatalystOctane(S-methylsulfonyl)thioateS-Methyl octanesulfonothioate

Advanced Spectroscopic and Structural Characterization Techniques for Octanethioic Acid, S Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, offering detailed insights into molecular structure and dynamics. magritek.com

Multi-Dimensional NMR for Complete Resonance Assignment

To unambiguously assign all proton (¹H) and carbon (¹³C) signals in the S-methyl octanethioate molecule, multi-dimensional NMR experiments are indispensable. A standard approach involves the use of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. columbia.edu

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward identification of CH, CH₂, and CH₃ groups. columbia.edunih.gov For S-methyl octanethioate, this would reveal the correlation between the S-methyl protons and its corresponding carbon, as well as the correlations for each methylene (B1212753) group in the octanoyl chain and the terminal methyl group.

The HMBC experiment provides correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for assembling the molecular fragments identified by HSQC. For instance, the protons of the S-methyl group would show a correlation to the carbonyl carbon, and the protons on the α-carbon of the octanoyl chain would also correlate with the carbonyl carbon, thus confirming the thioester linkage. Further HMBC correlations would establish the connectivity of the entire alkyl chain.

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Isotopic Labeling Strategies in NMR Studies for Mechanistic Elucidation

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C or ¹H with ²H), is a powerful technique for tracing the fate of atoms through a chemical reaction or biosynthetic pathway. nih.govutoronto.ca In the context of S-methyl octanethioate, this could be used to elucidate the mechanism of its formation or subsequent reactions.

For example, to study the biosynthesis of a natural product containing an octanethioate moiety, one could feed the producing organism a precursor molecule labeled with ¹³C at a specific position. By analyzing the ¹³C NMR spectrum of the isolated natural product, the position of the ¹³C label would reveal how the precursor was incorporated. researchgate.net Similarly, in a synthetic context, using a ¹³C-labeled methylating agent to synthesize S-methyl octanethioate would allow for the unambiguous tracking of the methyl group in subsequent reactions.

Stereospecific isotopic labeling can also provide detailed stereochemical information. researchgate.net While not directly applicable to the linear chain of S-methyl octanethioate, this technique is invaluable for more complex molecules where stereochemistry is a key feature.

Quantitative NMR Applications in Reaction Monitoring

Quantitative NMR (qNMR) allows for the determination of the concentration of specific analytes in a sample. ox.ac.uk This is achieved by comparing the integral of an analyte's signal to that of a known concentration standard. ox.ac.uk This technique is particularly useful for monitoring the progress of a chemical reaction in real-time. magritek.comrsc.org

To monitor the synthesis of S-methyl octanethioate, for instance from octanoyl chloride and sodium thiomethoxide, a known amount of an internal standard (a non-reactive compound with a simple spectrum) would be added to the reaction mixture. By acquiring ¹H NMR spectra at regular intervals, the disappearance of the starting material signals and the appearance of the S-methyl octanethioate signals can be integrated and compared to the internal standard. This allows for the calculation of the concentration of each species over time, providing valuable kinetic data. rptu.de

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. pitt.edu

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies for Thioester Characterization

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods for generating ions in a mass spectrometer. pitt.edu

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. pitt.edu This typically causes extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, with a characteristic pattern of fragment ions. For S-methyl octanethioate, key fragmentations would likely include cleavage of the C-S bond, the C-C bonds of the alkyl chain, and McLafferty rearrangement. Analysis of these fragments can help to confirm the structure of the molecule.

Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for analyzing less volatile or thermally unstable compounds. uni-oldenburg.denih.gov It typically produces a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺ with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the compound. However, thioesters can sometimes undergo hydrolysis in the ESI source, which can complicate the analysis. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. measurlabs.combioanalysis-zone.comexcel-in-science.com This precision allows for the determination of the exact molecular formula of a compound. algimed.com

For S-methyl octanethioate, which has a nominal mass of 160, HRMS can distinguish its molecular formula (C₉H₁₈OS) from other potential formulas with the same nominal mass. The experimentally measured accurate mass should be within a few parts per million (ppm) of the calculated theoretical mass for the proposed formula. algimed.com This provides a high degree of confidence in the elemental composition of the molecule. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural analysis of molecules. wikipedia.orgnationalmaglab.org The process involves multiple stages of mass analysis, typically separated by a fragmentation step. wikipedia.orgnih.gov In a typical MS/MS experiment, ions of a specific mass-to-charge (m/z) ratio, known as precursor ions, are selected in the first stage of mass spectrometry (MS1). These selected ions are then fragmented, often through collision-induced dissociation (CID), where they collide with neutral gas molecules. wikipedia.orgwikipedia.org The resulting fragment ions, or product ions, are then analyzed in a second stage of mass spectrometry (MS2). This fragmentation process provides detailed information about the molecule's structure. wikipedia.orgnih.gov

For Octanethioic acid, S-methyl ester (molecular weight: 174.3 g/mol ), the molecular ion [M]⁺• at m/z 174 would be selected as the precursor ion. Its fragmentation is expected to follow patterns characteristic of carbonyl compounds and esters, primarily through α-cleavage and McLafferty rearrangement. libretexts.orgmiamioh.edu

Key Fragmentation Pathways:

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For S-methyl octanethioate, two primary α-cleavage pathways are possible:

Loss of the heptyl radical (•C₇H₁₅), resulting in the formation of a stable acylium ion at m/z 75 .

Loss of the thiomethyl radical (•SCH₃), leading to the heptanoyl cation at m/z 127 .

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon bond. This results in the loss of a neutral alkene molecule (heptene, C₇H₁₄) and the formation of a radical cation at m/z 76 .

The relative intensities of these fragment peaks in the MS/MS spectrum help in confirming the structure of the original molecule.

Table 1: Predicted MS/MS Fragmentation of this compound

m/z Proposed Fragment Ion Fragmentation Pathway
174[C₉H₁₈OS]⁺•Molecular Ion (Precursor)
127[C₈H₁₅O]⁺α-Cleavage (Loss of •SCH₃)
76[C₂H₄OS]⁺•McLafferty Rearrangement
75[C₂H₃OS]⁺α-Cleavage (Loss of •C₇H₁₅)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for structural characterization.

Characteristic Absorption Frequencies of the Thioester Carbonyl Group

The carbonyl (C=O) group of a thioester provides a strong, characteristic absorption band in the IR spectrum, though its position differs slightly from that of regular esters. orgchemboulder.com The C=O stretching vibration in thioesters typically appears in the range of 1680–1715 cm⁻¹ . libretexts.org This is at a lower wavenumber compared to saturated aliphatic esters, which absorb at 1735-1750 cm⁻¹. libretexts.org

This shift to a lower frequency is due to the lower electronegativity of sulfur compared to oxygen, which results in less resonance stabilization of the C=O bond, giving it slightly less double-bond character. Studies on simple thioesters like S-methyl thioacetate (B1230152) have shown that the stretching force constant for the thioester carbonyl group is very similar to that found in ketones. nih.gov

Table 2: Comparison of Carbonyl (C=O) Stretching Frequencies

Compound Class Typical Wavenumber (cm⁻¹)
Thioester 1680–1715
Saturated Ester1735–1750 libretexts.org
Ketone1710–1720 pressbooks.pub
Aldehyde1720–1740 libretexts.org
Carboxylic Acid1700–1725

Vibrational Modes Associated with Alkyl Chains and the Sulfur Atom

In addition to the carbonyl group, the vibrational spectra of this compound are characterized by modes associated with its long alkyl chain and the sulfur atom.

Alkyl Chain Vibrations: The C₇H₁₅ (heptyl) chain gives rise to several characteristic vibrations.

C-H Stretching: Strong absorptions from the sp³ C-H bonds of the alkyl chain are expected in the 2850–2960 cm⁻¹ region. pressbooks.pub These include both symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups. uci.edu

C-H Bending: Bending vibrations (scissoring and rocking) of the CH₂ groups typically appear in the region of 1450–1470 cm⁻¹ and 720-725 cm⁻¹ , respectively.

Sulfur Atom Vibrations:

C-S Stretching: The stretching vibration of the C-S single bond is generally weaker than C-O stretching and appears at lower frequencies. For thioesters, the C(O)-S stretch is expected in the 600–800 cm⁻¹ range. cdnsciencepub.com Studies of methionine have identified C-S stretching modes between 640 and 700 cm⁻¹. researchgate.net The S-CH₃ stretch will also appear in this region. The relatively low frequency and intensity can sometimes make this peak difficult to assign definitively. cdnsciencepub.com

Table 3: Key Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAlkyl (CH₂, CH₃)2850–2960Strong
C=O StretchThioester1680–1715Strong
CH₂ Bend (Scissor)Alkyl1450–1470Medium
C-S StretchThioester/Thioether600–800Weak-Medium
CH₂ RockAlkyl720–725Weak-Medium

X-ray Crystallography of this compound Derivatives or Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. However, this technique requires a high-quality single crystal of the compound. For molecules like this compound, which are liquids or low-melting solids with high conformational flexibility in the alkyl chain, obtaining suitable crystals can be exceptionally challenging. nih.gov

To overcome this limitation, a common and powerful strategy is the formation of derivatives or co-crystals . nih.govmdpi.com

Derivatization: A chemical modification can be made to the molecule to introduce functionalities that promote stronger intermolecular interactions (like hydrogen bonding or π-π stacking), thereby increasing the likelihood of forming a well-ordered crystal lattice. For example, creating a derivative with an aromatic or other rigid group could facilitate crystallization and subsequent X-ray diffraction analysis. nih.gov

Co-crystallization: This involves crystallizing the target molecule with another compound, known as a "coformer." youtube.com The coformer is selected based on its ability to form specific, non-covalent interactions (e.g., hydrogen bonds) with the target molecule, creating a stable, multi-component crystal structure. researchgate.net This approach has been successfully used to obtain crystal structures for many pharmaceutical compounds and other molecules that are difficult to crystallize on their own. nih.gov

While no crystal structure for this compound itself appears to be published, the use of derivatization or co-crystallization presents a viable and established pathway to enable its structural elucidation by X-ray diffraction. nih.govresearchgate.net

Computational and Theoretical Chemistry Approaches for Octanethioic Acid, S Methyl Ester

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Stability

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a flexible molecule like S-methyl octanethioate, with its long alkyl chain, DFT is well-suited to explore its conformational landscape.

A systematic conformational search would be the first step. This involves rotating the various single bonds within the molecule, particularly around the C-C bonds of the octanoyl chain and the C-S and S-CH3 bonds of the thioester group, to identify all possible low-energy structures (conformers). For each of these conformers, a geometry optimization would be performed using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ).

A hypothetical DFT study on S-methyl octanethioate could generate a table of relative energies for the most stable conformers, similar to the example below:

ConformerDihedral Angle (O=C-S-C)Relative Energy (kcal/mol)
1 (syn, extended chain)~0°0.00
2 (anti, extended chain)~180°Value > 0
3 (syn, folded chain)~0°Value > 0
.........

Note: The values in this table are hypothetical and would need to be calculated using DFT methods.

Ab Initio Methods for Geometry Optimization and Energy Landscapes

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can be used to refine the results obtained from DFT. mit.edu Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, combined with larger basis sets, can provide more accurate geometries and energies.

Geometry optimization of the key conformers of S-methyl octanethioate identified by DFT could be performed at the MP2 level of theory. This would provide highly accurate bond lengths, bond angles, and dihedral angles. While computationally more demanding, these calculations would serve as a benchmark for the DFT results.

Furthermore, ab initio methods are crucial for mapping out the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. By exploring the PES, one can identify not only the stable conformers (local minima) but also the transition states that connect them. This provides a detailed picture of the molecule's flexibility and the energy barriers for conformational changes. The activation-relaxation technique (ART nouveau) is one such method that can be used to explore the energy landscape and identify transition states in conjunction with ab initio calculations. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

Computational Modeling of Thioester Hydrolysis and Transesterification Mechanisms

The hydrolysis and transesterification of thioesters are fundamental reactions in both chemistry and biology. Computational modeling can elucidate the detailed step-by-step mechanisms of these processes for S-methyl octanethioate.

Hydrolysis: The hydrolysis of a thioester can proceed through either an acid-catalyzed or a base-catalyzed pathway. Using computational methods, the reaction pathway can be modeled by identifying the structures of the reactants, intermediates, transition states, and products. For example, in the base-catalyzed hydrolysis, the reaction would likely proceed through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the thioester.

Transesterification: Similarly, the mechanism of transesterification, where the S-methyl group is exchanged with another alkoxy or thiolate group, can be modeled. This reaction is crucial in various synthetic applications. Theoretical calculations can determine the activation energies for these reactions, providing insights into their kinetics. nih.gov

For both hydrolysis and transesterification, a key output of the computational study would be a reaction energy profile. This profile plots the energy of the system as it progresses along the reaction coordinate, highlighting the energy barriers (activation energies) that must be overcome.

A hypothetical reaction energy profile for the base-catalyzed hydrolysis of S-methyl octanethioate could be represented by the following data:

SpeciesRelative Energy (kcal/mol)
Reactants (S-methyl octanethioate + OH⁻)0.0
Transition State 1Calculated Value
Tetrahedral IntermediateCalculated Value
Transition State 2Calculated Value
Products (Octanoate + Methanethiol)Calculated Value

Note: These values are hypothetical and would be the result of detailed quantum chemical calculations.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can be used to predict the reactivity and selectivity of S-methyl octanethioate in various organic transformations. cam.ac.uk By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), chemists can predict where a molecule is most likely to react.

For instance, the carbonyl carbon of the thioester group is known to be electrophilic and thus susceptible to attack by nucleophiles. The magnitude of the partial positive charge on this carbon, which can be quantified using population analysis methods like Natural Bond Orbital (NBO) analysis, can be correlated with its reactivity.

Furthermore, computational models can be used to study the selectivity of reactions. For example, if a reagent can react at multiple sites on the S-methyl octanethioate molecule, calculations can be performed to determine the activation energies for each possible reaction pathway. The pathway with the lowest activation energy will be the most favored, thus predicting the regioselectivity or chemoselectivity of the reaction. Such predictive models can significantly aid in the design of synthetic routes involving thioesters. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules and their interactions over time. mdpi.com

For S-methyl octanethioate, an MD simulation would involve placing a large number of these molecules in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom in the system. This allows for the simulation of the bulk properties of the liquid, such as density, viscosity, and diffusion coefficients.

A key aspect that can be investigated with MD simulations is the nature and strength of intermolecular interactions. For a relatively nonpolar molecule like S-methyl octanethioate, the dominant intermolecular forces would be van der Waals interactions (specifically, London dispersion forces) between the long alkyl chains. The thioester group, with its polar C=O bond, would also contribute to dipole-dipole interactions.

By analyzing the radial distribution functions (RDFs) from an MD simulation, one can determine the probability of finding another molecule at a certain distance from a reference molecule. This provides a detailed picture of the liquid structure and how the molecules pack together. For example, the RDF between the sulfur atoms of two different S-methyl octanethioate molecules would reveal the typical separation between the thioester groups in the liquid phase.

The results of MD simulations can be crucial for understanding the physical properties of S-methyl octanethioate and how it interacts with other molecules in a mixture or solution.

Solvation Effects on Octanethioic Acid, S-Methyl Ester Reactivity

Currently, there is a lack of specific published research detailing the solvation effects on the reactivity of S-methyl octanethioate through computational approaches. General theoretical studies on thioesters indicate that solvent polarity can influence the stability of transition states in reactions such as hydrolysis and aminolysis. However, without specific computational data for S-methyl octanethioate, a quantitative analysis of these effects remains speculative.

Binding Interactions with Model Systems (e.g., enzyme active sites)

Similarly, specific computational studies, such as molecular docking or molecular dynamics simulations, detailing the binding interactions of S-methyl octanethioate with enzyme active sites are not prominently available in the scientific literature. While many enzymes utilize thioester substrates, and their mechanisms are studied computationally, these investigations often focus on more complex, biologically relevant thioesters rather than the simpler S-methyl octanethioate. Therefore, no specific data on its binding modes, interaction energies, or key interacting residues within a model enzyme active site can be provided at this time.

Analytical Methodologies for the Detection and Quantification of Octanethioic Acid, S Methyl Ester

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of volatile and semi-volatile compounds like octanethioic acid, S-methyl ester. It allows for the separation of the target analyte from other matrix components prior to detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Thioesters

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile sulfur compounds, including S-methyl thioesters. iwaponline.comnih.gov The volatility of this compound makes it an ideal candidate for GC analysis. nist.govnist.gov Optimization of GC-MS parameters is critical for achieving the required sensitivity and resolution, especially in complex samples like fermented beverages or biological extracts. nih.gov

Sample Preparation and Injection: For samples with low concentrations of the analyte, preconcentration techniques are often employed. Headspace solid-phase microextraction (HS-SPME) is a common method used to extract and concentrate volatile sulfur compounds from a sample matrix before introduction into the GC-MS system. nih.govnih.gov The choice of SPME fiber coating is crucial; for instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for a range of sulfur compounds. nih.gov Other pre-concentration techniques suited for GC include thermal desorption tubes (TD) and needle-trap devices (NTDs). frontiersin.org

Chromatographic Conditions: The choice of the GC column is vital for separating the target thioester from other volatile compounds. Non-polar columns, such as those with a polydimethylsiloxane-like stationary phase, are often used for the initial separation of sulfur compounds. chromatographyonline.com The National Institute of Standards and Technology (NIST) reports a normal alkane retention index of 1293 for this compound on a non-polar column. nist.gov In comprehensive two-dimensional gas chromatography (GCxGC), a second column with a different selectivity, such as a low-bleed wax stationary phase, can be used to further separate the analytes from the matrix. chromatographyonline.com

Mass Spectrometry Detection: Standard electron ionization (EI) at 70 eV is typically used for generating mass spectra. The resulting fragmentation pattern provides a fingerprint for the identification of this compound. For enhanced sensitivity, especially in trace analysis, triple quadrupole (QqQ) mass spectrometers can be used in selected reaction monitoring (SRM) mode. youtube.com High-resolution mass spectrometry (HRMS) offers increased specificity and confidence in identification. frontiersin.org

Table 1: Optimized GC-MS Parameters for Thioester Analysis
ParameterConditionReference
Pre-concentrationHS-SPME with DVB/CAR/PDMS fiber nih.gov
GC Column (1D)Non-polar (e.g., HP-5MS, polydimethylsiloxane-based) chromatographyonline.comoup.com
GC Column (2D)Low-bleed wax stationary phase chromatographyonline.com
Carrier GasHelium oup.com
Ionization ModeElectron Ionization (EI) at 70 eV youtube.com
DetectorMass Spectrometer (Quadrupole, Triple Quadrupole, or TOF) frontiersin.orgyoutube.com

High-Performance Liquid Chromatography (HPLC) with Various Detectors

While GC-MS is well-suited for volatile thioesters, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile compounds. nih.gov Reverse-phase HPLC has been successfully used to determine the physicochemical parameters of S-methyl thioesters. nih.gov

Separation and Detection: In a typical reverse-phase HPLC setup, a C18 column is used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govdiva-portal.org Detection of thioesters can be challenging as they often lack a strong UV chromophore. Therefore, derivatization is frequently employed to attach a UV-active or fluorescent label. diva-portal.org Alternatively, a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be used. LC-MS, in particular, provides high selectivity and sensitivity, allowing for the identification and quantification of thioesters in complex mixtures. nih.gov

Table 2: HPLC Conditions for Thioester Analysis
ParameterConditionReference
ColumnReverse-phase C18 nih.gov
Mobile PhaseGradient of water and acetonitrile/methanol nih.govdiva-portal.org
DetectorUV-Vis (with derivatization), Fluorescence (with derivatization), Mass Spectrometry (MS) nih.govdiva-portal.org

Preparative Chromatography for Purification and Isolation

When pure standards of this compound are required for research or as analytical standards, preparative chromatography is the method of choice. interchim.com This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a target compound from a mixture. youtube.com

The process begins with the development of an analytical HPLC method that achieves good separation of the target compound. interchim.com This method is then scaled up to a preparative system, which involves using a larger column, a higher flow rate, and injecting a larger sample volume. youtube.com The eluent containing the separated compounds passes through a detector, and a fraction collector is used to collect the portion containing the purified this compound. youtube.com The purity of the collected fractions is then typically verified by analytical HPLC or GC-MS. nih.gov

Spectrophotometric and Electrochemical Detection Methods

Beyond standard chromatographic detectors, specific spectrophotometric and electrochemical methods can be developed for thioester detection, often involving chemical modification to enhance the signal.

Derivatization Strategies for Enhanced Detection and Separation (e.g., FAME preparation)

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For thioesters, this can enhance detectability by introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. diva-portal.orgnih.gov While Fatty Acid Methyl Ester (FAME) preparation is a common derivatization technique in lipid analysis, it is more relevant for converting free fatty acids, triacylglycerols, or phospholipids (B1166683) into their corresponding methyl esters for GC analysis. nih.gov

For this compound, which is already a methyl ester, derivatization would focus on the thioester linkage itself. One approach involves the aminolysis of the thioester with a reagent containing a fluorescent tag. nih.gov Another strategy is the reduction of the thioester to a thiol, which can then be reacted with a thiol-specific fluorescent probe, such as a boron-dipyrromethene (BODIPY) derivative. nih.gov Such derivatization is particularly useful in HPLC with fluorescence detection, which is known for its high sensitivity and selectivity. diva-portal.org

Development of Biosensors for Thioester Detection in Non-Clinical Contexts

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. mdpi.com They offer the potential for rapid, sensitive, and portable analysis. For thioester detection in non-clinical settings like environmental monitoring or food quality control, biosensors are an emerging area of research. mdpi.commdpi.com

One approach involves using enzymes that specifically react with thioesters. The consumption of a substrate or the formation of a product can be monitored by an electrochemical or optical transducer. nih.gov For instance, an esterase that can hydrolyze the thioester bond could be immobilized on an electrode. The release of the thiol product could then be detected electrochemically.

Another strategy employs whole-cell biosensors. Bacteria can be genetically engineered to produce a reporter protein (e.g., Green Fluorescent Protein, GFP) in the presence of a specific compound or a class of compounds. mdpi.com While specific biosensors for this compound are not widely reported, the principles have been demonstrated for other organic pollutants. mdpi.com These sensors can provide information on the bioavailability of the target compound in a given sample. mdpi.com

Sample Preparation and Matrix Effects in Complex Systems

Extraction and Enrichment Protocols from Environmental or Biological Matrices

The isolation and concentration of this compound from complex samples such as soil, water, or biological tissues is a critical first step to overcome matrix effects and achieve the necessary detection limits. The choice of extraction technique is dictated by the sample matrix and the physicochemical properties of the analyte.

For the analysis of volatile sulfur compounds like S-methyl thioesters, headspace-based techniques are particularly prevalent as they minimize sample handling and reduce the extraction of non-volatile matrix components. researchgate.netresearchgate.netnih.gov Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and efficient method for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace. nih.gov The selection of the SPME fiber coating is crucial for effective extraction. For volatile sulfur compounds, fibers such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often employed due to their high affinity for such analytes. researchgate.net Optimization of extraction parameters, including temperature, time, and sample volume, is essential to maximize recovery. nih.govnih.gov For instance, in the analysis of volatile sulfur compounds in fermented beverages, extraction time and temperature were identified as critical parameters, with optimal extraction achieved at 50 °C for 30 minutes. nih.gov

In cases where the matrix is solid or semi-solid, such as soil or biological tissues, a preliminary extraction step may be required. This can involve liquid-liquid extraction (LLE) or solid-liquid extraction (SLE) using an appropriate organic solvent. For the analysis of short-chain fatty acids (SCFAs) in various biological matrices like plasma, feces, and liver tissue, an initial extraction with ethanol (B145695) followed by acidification has been successfully employed. nih.gov While not specific to thioesters, this approach highlights a general strategy for extracting small, volatile molecules from complex biological samples. Subsequent to extraction, the extract can be concentrated and then subjected to analysis.

For aqueous samples such as wastewater, direct aqueous injection or headspace techniques can be utilized. mdpi.com Given the potential for low concentrations of this compound, a pre-concentration step is often necessary. HS-SPME is also applicable here, with the addition of salt to the sample matrix often used to enhance the partitioning of the analyte into the headspace. nih.gov

A summary of potential extraction and enrichment protocols applicable to this compound is presented in Table 1.

Table 1: Potential Extraction and Enrichment Protocols for this compound

Analytical Technique Matrix Type Principle Key Parameters to Optimize
Headspace Solid-Phase Microextraction (HS-SPME) Water, Soil, Biological Fluids, Food Adsorption of volatile analytes from the headspace onto a coated fiber. Fiber coating, extraction time and temperature, sample volume, salt addition.
Liquid-Liquid Extraction (LLE) Biological Fluids, Water Partitioning of the analyte between two immiscible liquid phases. Solvent type, solvent-to-sample ratio, pH, mixing time.
Solid-Liquid Extraction (SLE) Soil, Biological Tissues, Food Extraction of the analyte from a solid sample into a liquid solvent. Solvent type, extraction time, temperature, particle size of the solid.

Method Validation for Accuracy and Precision in Analytical Quantification

Once an extraction and analytical method, typically gas chromatography coupled with mass spectrometry (GC-MS), is established, it must be rigorously validated to ensure the reliability of the quantitative data. nih.govresearchgate.net Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations and evaluating the resulting calibration curve. A coefficient of determination (R²) value close to 1.0 indicates a strong linear relationship. For the analysis of short-chain fatty acids in fecal samples, excellent linearity with R² > 0.99994 was achieved. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated. Good recovery rates for short-chain fatty acids in various biological matrices have been reported to be in the range of 95–117%. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a validated GC-FID method for short-chain fatty acids, intra- and inter-day repeatability ranged from 0.56 to 1.03% and 0.10 to 4.76% RSD, respectively. nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.net For a GC-FID method for short-chain fatty acids, LODs ranged from 0.02 to 0.23 µg/mL and LOQs from 0.08 to 0.78 µg/mL. nih.gov

A representative summary of method validation parameters, based on data from analogous compounds, that would be expected for a validated method for this compound is presented in Table 2.

Table 2: Representative Method Validation Parameters for the Quantification of this compound

Parameter Typical Acceptance Criteria Example Finding for a Related Compound (e.g., SCFA)
Linearity (R²) > 0.99 > 0.999 nih.gov
Accuracy (% Recovery) 80 - 120% 95 - 117% researchgate.net
Precision (RSD) < 15% Intra-day: < 2%, Inter-day: < 5% nih.gov
Limit of Detection (LOD) Signal-to-Noise > 3 0.02 - 0.23 µg/mL nih.gov
Limit of Quantification (LOQ) Signal-to-Noise > 10 0.08 - 0.78 µg/mL nih.gov

In a study on the synthesis of a library of S-methyl thioesters, including S-methyl thiooctanoate, quantification was performed using GC with both a flame ionization detector (FID) and a sulfur chemiluminescence detector (SCD), demonstrating the applicability of these techniques for the analysis of such compounds. nih.gov The study also highlighted the challenges of analyzing volatile components, noting partial loss during extraction. nih.gov This underscores the importance of a carefully validated method to ensure accurate quantification.

Biochemical and Enzymatic Aspects of Octanethioic Acid, S Methyl Ester Excluding Human Clinical Data

Substrate Specificity and Enzyme Kinetics of Thioesterases and Related Enzymes

Thioesterases are a class of enzymes that catalyze the hydrolysis of thioester bonds, playing crucial roles in fatty acid metabolism and the biosynthesis of various natural products. The interaction of octanethioic acid, S-methyl ester with these enzymes is a key determinant of its metabolic fate and potential applications.

Interactions with Microbial and Plant Thioesterases

The substrate specificity of thioesterases can vary significantly between different organisms. Microbial thioesterases often exhibit broad substrate specificity, acting on a wide range of acyl-Coenzyme A (CoA) or acyl-carrier protein (ACP) thioesters. nih.gov This broad specificity suggests that microbial thioesterases could potentially hydrolyze this compound, although the efficiency of this reaction would depend on the specific enzyme and its active site architecture. In contrast, many plant thioesterases display a narrower substrate range, often specific for certain acyl-chain lengths. nih.gov For instance, some plant thioesterases are highly specific for C8 (octanoyl) acyl-ACPs. nih.gov While these enzymes are tailored for acyl-ACP substrates, the structural similarity of this compound to the octanoyl moiety suggests a possibility of competitive inhibition or slow hydrolysis by these plant-derived enzymes.

The nature of the thioester linkage in this compound (an S-methyl ester) differs from the more common acyl-CoA or acyl-ACP thioesters. This difference would likely influence the binding affinity and catalytic rate of thioesterases. The smaller methyl group compared to the bulky CoA or ACP moieties would present a different steric and electronic profile within the enzyme's active site, potentially leading to lower catalytic efficiency compared to their natural substrates.

In Vitro Enzyme Activity Assays and Mechanistic Studies

To characterize the interaction between thioesterases and this compound, in vitro enzyme activity assays are essential. A common approach involves incubating the purified enzyme with the thioester substrate and monitoring the reaction progress over time. The hydrolysis of the thioester bond can be followed spectrophotometrically by using a chromogenic reagent that reacts with the released thiol group.

Mechanistic studies would aim to elucidate the catalytic mechanism of thioesterase-mediated hydrolysis of this compound. This typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The reaction would likely proceed through a nucleophilic attack by the serine residue on the carbonyl carbon of the thioester, forming a transient acyl-enzyme intermediate. This is followed by the hydrolysis of the intermediate by a water molecule, releasing the octanoic acid product and regenerating the free enzyme. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined to quantify the enzyme's affinity for the substrate and its catalytic efficiency.

Parameter Description Relevance to this compound
K m Michaelis constant; represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).A lower Km value would indicate a higher affinity of the thioesterase for this compound.
k cat Catalytic rate constant; represents the number of substrate molecules converted to product per enzyme molecule per unit of time.A higher kcat value would signify a more efficient catalytic conversion of this compound.
k cat /K m Specificity constant; provides a measure of the enzyme's overall catalytic efficiency and substrate preference.Comparing this value with those for natural substrates would reveal the enzyme's specificity towards the S-methyl ester.

Role in Microbial Metabolism and Biotransformations

Microorganisms are well-known for their diverse metabolic capabilities, including the degradation and transformation of various organic compounds. This compound can serve as a substrate for microbial enzymes, leading to its breakdown or its incorporation into other metabolic pathways.

Degradation Pathways and Intermediates in Microorganisms

The microbial degradation of this compound would likely commence with the hydrolysis of the thioester bond, a reaction that can be catalyzed by non-specific microbial esterases or thioesterases. This initial step would yield octanoic acid and methanethiol (B179389).

Following hydrolysis, octanoic acid would enter the well-established fatty acid β-oxidation pathway. This cyclical process involves a series of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The acetyl-CoA can then be funneled into the tricarboxylic acid (TCA) cycle for energy production or utilized as a building block for other cellular components. Methanethiol, the other product of hydrolysis, can be assimilated by some microorganisms as a source of sulfur or carbon, or it can be oxidized to less toxic compounds.

Biosynthesis of Related Natural Products where this compound is a Potential Precursor or Analog

In some engineered microbial systems, thioesterases are instrumental in the production of specific fatty acids. For instance, thioesterase II has been shown to be involved in the formation of β-hydroxy decanoic acid, a precursor for polyhydroxyalkanoates. nrel.gov Fatty acid methyl esters (FAMEs), including those with β-hydroxy groups, have been produced in engineered microorganisms. nrel.gov In this context, this compound could potentially act as an analog or a precursor in the biosynthesis of sulfur-containing natural products. If introduced into a microbial system, it could be recognized by enzymes that normally act on octanoyl-CoA or other octanoyl derivatives. This could lead to its incorporation into biosynthetic pathways, potentially resulting in the formation of novel sulfur-containing lipids or polyketides.

Chemoenzymatic Synthesis of this compound and its Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the efficiency of chemical reactions to create complex molecules. This approach can be effectively applied to the synthesis of this compound and its derivatives.

A plausible chemoenzymatic route for the synthesis of this compound would involve the enzymatic esterification of octanethioic acid with methanol (B129727). Lipases are commonly used enzymes for such esterification reactions due to their stability in organic solvents and their broad substrate specificity. researchgate.netunimi.it The reaction would be carried out in a non-aqueous medium to favor the synthesis of the ester over its hydrolysis.

The synthesis process could be designed as follows:

Chemical Synthesis of the Precursor : Octanethioic acid can be prepared through various chemical methods.

Enzymatic Esterification : The synthesized octanethioic acid is then reacted with methanol in the presence of an immobilized lipase (B570770), such as Novozym® 435. researchgate.netunimi.it The use of an immobilized enzyme facilitates its recovery and reuse, making the process more cost-effective and sustainable.

Reaction Optimization : Key reaction parameters such as temperature, solvent, and the molar ratio of reactants would be optimized to achieve a high conversion yield.

Purification : The final product, this compound, would be purified from the reaction mixture using standard techniques like distillation or chromatography.

Environmental Fate and Green Chemistry Perspectives on Octanethioic Acid, S Methyl Ester

Biodegradation Pathways in Aquatic and Terrestrial Environments

The breakdown of Octanethioic acid, S-methyl ester in natural environments is primarily driven by microbial activity and chemical hydrolysis.

The microbial degradation of S-methyl thiooctanoate is expected to follow pathways similar to those of fatty acid methyl esters (FAMEs), which are structurally analogous compounds. lyellcollection.orgresearchgate.net The initial and key step in the biodegradation of these molecules is the enzymatic hydrolysis of the ester bond. lyellcollection.org In various microorganisms, this reaction is catalyzed by lipase (B570770) enzymes, which are capable of de-esterification, breaking the thioester bond to yield octanoic acid and methanethiol (B179389). lyellcollection.orgwikipedia.org

This process is not limited to a specific group of microbes; a wide range of bacteria and fungi possess lipases capable of this transformation. lyellcollection.org For instance, species of Lysinibacillus have been shown to possess enzymes that degrade fatty acid esters. arcjournals.orgarcjournals.org The resulting octanoic acid, a fatty acid, can then be further metabolized by many organisms through the β-oxidation pathway, where the fatty acid chain is sequentially shortened by two-carbon units. lyellcollection.org Methanethiol, the other product, is a volatile sulfur compound that can be utilized by various methylotrophic and sulfur-oxidizing microbes.

The general pathway for the microbial degradation of S-methyl thiooctanoate can be summarized as follows:

Enzymatic Hydrolysis: S-methyl thiooctanoate is hydrolyzed by microbial lipases or thioesterases.

Formation of Intermediates: This hydrolysis results in the formation of octanoic acid and methanethiol.

Further Metabolism: Octanoic acid enters the β-oxidation cycle for energy and carbon, while methanethiol is metabolized by other microbial pathways.

The chemical hydrolysis of the thioester bond is a significant abiotic degradation pathway for this compound in aquatic environments. wikipedia.org The rate of this hydrolysis is highly dependent on the pH of the surrounding water. Thioesters can undergo acid-catalyzed, base-catalyzed, and neutral (pH-independent) hydrolysis. nih.gov

To understand the kinetics, data for a similar, smaller thioester, S-methyl thioacetate (B1230152), can be used as a model. Studies have shown that while thioesters are susceptible to hydrolysis, they can be relatively stable under neutral pH conditions. For S-methyl thioacetate, the half-life for hydrolysis at pH 7 and 23°C is approximately 155 days. nih.gov However, the rate of hydrolysis increases significantly under both acidic and basic conditions.

Table 8.1: Hydrolysis Rate Constants for S-methyl thioacetate in Water nih.gov

Hydrolysis TypeRate Constant (k)Conditions
Acid-mediated (ka)1.5 x 10-5 M-1 s-123°C
Base-mediated (kb)1.6 x 10-1 M-1 s-123°C
pH-independent (kw)3.6 x 10-8 s-123°C

This interactive table provides kinetic data for the hydrolysis of a model thioester compound.

These data indicate that in neutral environmental waters, the hydrolysis of S-methyl thiooctanoate would be a slow process. However, in environments with higher or lower pH, the degradation via hydrolysis would be accelerated.

Photochemical Degradation and Atmospheric Fate

Once in the atmosphere, this compound can be degraded through photochemical processes, primarily initiated by sunlight.

Although S-methyl thiooctanoate is an aliphatic thioester and lacks a strong chromophore for absorbing sunlight in the troposphere (wavelengths > 290 nm), the carbonyl group does have a weak absorption in the UV-B region. It is plausible that direct photolysis could occur, albeit likely at a slow rate. Further research is needed to determine the quantum yield and environmental significance of this process for aliphatic thioesters like S-methyl thiooctanoate.

The primary degradation pathway for most organic compounds in the troposphere is reaction with photochemically generated radicals, most importantly the hydroxyl radical (•OH). rsc.org The rate of this reaction is a key determinant of the atmospheric lifetime of a compound. While a specific rate constant for the reaction of S-methyl thiooctanoate with •OH is not available, it can be estimated based on structurally similar compounds like other esters. acs.org The •OH radical can abstract a hydrogen atom from the alkyl chain of the molecule, initiating a series of oxidation reactions that ultimately lead to the formation of smaller, more oxidized products and contribute to the formation of secondary organic aerosol. acs.orgcopernicus.org

Reaction with ozone (O₃) is another potential atmospheric sink, particularly for compounds containing carbon-carbon double bonds. researchgate.net For saturated compounds like S-methyl thiooctanoate, the reaction with ozone is generally slow. However, the sulfur atom in the thioester can be susceptible to oxidation. For instance, the reaction of thioacetate with ozone has been shown to be highly reactive. nih.gov

Table 8.2: Reactivity of a Model Thioester with Ozone nih.gov

ReactantOxidantRate Constant (k)
ThioacetateOzone (O₃)1.5 x 106 M-1s-1

This interactive table shows the high reactivity of a model thioester with ozone.

Given the high reactivity of the thioester group with ozone, this pathway could be a significant atmospheric sink for S-methyl thiooctanoate. The reaction would likely lead to the oxidation of the sulfur atom, forming sulfoxides and sulfones, and potentially cleaving the molecule.

Green Chemistry Design Principles for the Life Cycle of this compound

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgacs.org Applying these principles to the life cycle of this compound involves considering its synthesis, use, and ultimate fate.

Synthesis:

Atom Economy: Traditional methods for thioester synthesis can have low atom economy. wikipedia.org Greener synthetic routes aim to maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org

Use of Safer Solvents and Reagents: Many conventional methods for thioester synthesis use hazardous solvents and reagents. wikipedia.org Recent developments have focused on using water as a solvent and employing safer coupling reagents, which significantly reduces the environmental impact of the synthesis process. wikipedia.orgrsc.org Photocatalytic methods using visible light as a sustainable energy source and molecular oxygen as a green oxidant also represent a greener approach to thioester synthesis. acs.org

Renewable Feedstocks: While not explicitly detailed for this specific compound, a green chemistry approach would favor the use of renewable feedstocks for the synthesis of both the octanoyl and the methylthiol moieties.

Degradation:

Design for Degradation: A key principle of green chemistry is to design chemical products that can break down into innocuous substances after their use, preventing their accumulation in the environment. unc.edu The thioester bond in S-methyl thiooctanoate is susceptible to both microbial degradation and hydrolysis, which aligns with this principle. lyellcollection.orgnih.gov

Biodegradability: The fact that S-methyl thiooctanoate can be readily biodegraded by common microorganisms into natural products (octanoic acid and methanethiol) is a positive attribute from a green chemistry perspective. lyellcollection.org This ensures that the compound is unlikely to persist and bioaccumulate in the environment.

By considering these green chemistry principles throughout the lifecycle of this compound, from its synthesis to its ultimate disposal, its environmental footprint can be minimized.

Minimizing Waste Generation in Synthesis and Application

The synthesis of this compound, a specialized thioester, is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction or elimination of hazardous substances and waste. Traditional chemical synthesis routes for thioesters often involve the use of stoichiometric activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which generate significant amounts of by-products that are difficult to remove. For instance, the condensation of a carboxylic acid and a thiol using DCC results in the formation of dicyclohexylurea, a poorly soluble solid that complicates product purification and adds to the waste stream.

Modern synthetic strategies are moving towards catalytic methods to minimize waste. One of the most promising approaches is the use of biocatalysts, particularly immobilized lipases. Lipases can catalyze the thioesterification reaction between octanoic acid and methanethiol or the transesterification of methyl octanoate (B1194180) with a thiol. These enzymatic methods offer several advantages in terms of waste reduction:

High Selectivity: Lipases often exhibit high chemo-, regio-, and enantioselectivity, which minimizes the formation of side products and simplifies purification processes.

Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions of temperature and pressure, reducing energy consumption and the likelihood of thermal degradation or side reactions.

Solvent-Free Synthesis: In some cases, lipase-catalyzed synthesis of thioesters can be performed in solvent-free systems, completely eliminating the use of potentially hazardous organic solvents. dss.go.thnih.gov For example, the lipase-catalyzed thioesterification of palmitic acid has been successfully achieved in a solvent-free system under vacuum, demonstrating the feasibility of this approach for long-chain fatty acids like octanoic acid. dss.go.th

Furthermore, the development of continuous-flow microreactors for enzymatic thioester synthesis represents a significant step forward in waste minimization. mdpi.com These systems allow for precise control over reaction parameters, leading to higher conversions and yields, reduced reaction times, and simplified product purification, all of which contribute to a more atom-economical and less wasteful process. mdpi.com

Renewable Feedstock Utilization in Production

The principles of green chemistry also strongly advocate for the use of renewable resources as starting materials for chemical production. For this compound, the primary feedstock components are an octanoyl group and a methylthio group. Both of these can be derived from renewable sources.

The octanoyl moiety can be sourced from octanoic acid, which is a naturally occurring fatty acid found in various vegetable oils, such as coconut oil and palm kernel oil. nih.govresearchgate.net These oils are abundant and renewable agricultural products. The direct use of these oils or the fatty acids derived from them for the synthesis of this compound aligns perfectly with the goal of utilizing renewable feedstocks.

The production of methyl esters from triglycerides, the main component of vegetable oils, is a well-established industrial process, primarily for the production of biodiesel. researchgate.netgoogle.commdpi.comresearchgate.netgoogle.com This transesterification reaction, typically with methanol (B129727), yields fatty acid methyl esters (FAMEs), including methyl octanoate. researchgate.netgoogle.commdpi.comresearchgate.netgoogle.com This existing technology for biodiesel production from a variety of renewable feedstocks, such as soy, canola, and even waste greases, can be directly leveraged for the production of the precursor for this compound. nrel.gov

The methylthio group can be derived from methanethiol, which can be produced from renewable sources as well. One potential pathway is the biological methylation of hydrogen sulfide (B99878), a process that can occur in anaerobic environments. More targeted biotechnological approaches are also being explored. For instance, research into the enzymatic synthesis of the methyl group of methionine has shown pathways for transmethylation from S-adenosylmethionine to various sulfhydryl compounds. nih.gov While not a direct industrial process for methanethiol production yet, it demonstrates the biological potential for generating the necessary sulfur-containing precursor from renewable resources.

The convergence of biocatalytic synthesis methods with the use of renewable feedstocks presents a powerful strategy for the sustainable production of this compound. A fully "green" synthetic route could involve:

Extraction of triglycerides from renewable plant sources like coconut or palm kernel oil. nih.govresearchgate.net

Transesterification of these triglycerides with renewable methanol to produce methyl octanoate. researchgate.netgoogle.commdpi.comresearchgate.netgoogle.commethanol.org Renewable methanol can be produced from biomass gasification or the hydrogenation of carbon dioxide captured from biogenic sources. methanol.org

Lipase-catalyzed transesterification of the renewable methyl octanoate with methanethiol (potentially from a renewable source) to yield this compound. dss.go.thnih.gov

Potential Applications and Advanced Materials Integration of Octanethioic Acid, S Methyl Ester Academic Focus

Role as a Synthetic Intermediate in Advanced Organic Synthesis

Octanethioic acid, S-methyl ester, also known as S-methyl octanethioate, serves as a versatile, yet underexplored, intermediate in the field of advanced organic synthesis. Its thioester functionality provides a unique reactive handle for the construction of complex molecular architectures.

Precursor for Complex Chemical Building Blocks and Pharmaceuticals (excluding clinical)

While specific examples detailing the use of S-methyl octanethioate in the synthesis of named pharmaceutical compounds are not prevalent in readily available literature, its potential as a precursor is rooted in the fundamental reactivity of thioesters. Thioesters are effective acylating agents, capable of reacting with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecules. For instance, the acylation of organometallic reagents, such as Grignard or organolithium reagents, with thioesters provides a direct route to ketones. This transformation is a valuable tool in the synthesis of more complex building blocks where a specific ketone functionality is required.

The general transformation can be represented as follows:

R-C(=O)-SMe + R'-MgX → R-C(=O)-R' + MeS-MgX

This reactivity allows for the introduction of the octanoyl group into a wide range of molecular scaffolds, which can then be further elaborated into more complex structures. The long alkyl chain of the octanoyl group can also be a desirable feature in the synthesis of lipophilic molecules or natural products.

Reagent in Multi-Step Synthetic Sequences

In multi-step synthetic sequences, S-methyl octanethioate can be employed in reactions that require the controlled introduction of an octanoyl moiety. Its reactivity is generally considered to be intermediate between that of acid chlorides and esters, allowing for selective transformations in the presence of other functional groups.

One notable application of thioesters in multi-step synthesis is in the formation of carbon-carbon bonds. For example, the Blaise reaction, which involves the reaction of an organozinc reagent derived from an α-halo ester with a nitrile, can be adapted to use thioesters as the acylating agent. Furthermore, modern organic synthesis often employs cascade reactions, where a series of transformations occur in a single pot. The unique reactivity of the thioester group in S-methyl octanethioate could be harnessed in such sequences to build molecular complexity efficiently. While detailed examples for S-methyl octanethioate are scarce, the principles of thioester chemistry suggest its utility in such synthetic strategies.

Incorporation into Polymer and Material Science Research

The thioester linkage present in this compound, offers intriguing possibilities for the development of novel polymers and the modification of existing materials. The field of thioester-functional polymers is an active area of research, with applications ranging from responsive materials to bioconjugates. nih.govrsc.org

Monomer or Cross-Linking Agent in Novel Polymer Synthesis

S-methyl octanethioate, in principle, can be utilized as a monomer in certain types of polymerization reactions. For instance, poly(thioester)s can be synthesized through the ring-opening polymerization of cyclic thioesters (thiolactones). nih.govuri.edu While S-methyl octanethioate is an acyclic thioester, it could potentially be used in polycondensation reactions with appropriate difunctional monomers to create linear poly(thioester)s. The resulting polymers would possess a repeating thioester linkage in their backbone, which can impart unique properties compared to their polyester (B1180765) analogues.

Furthermore, if modified to contain a polymerizable group (e.g., a vinyl or acrylate (B77674) group), S-methyl octanethioate could act as a functional monomer in radical polymerization processes. warwick.ac.uk The incorporation of such a monomer would introduce thioester functionalities as pendant groups along the polymer chain. These pendant groups can then serve as sites for post-polymerization modification.

The general structure of a polymer with pendant thioester groups is shown below:

[-CH₂-CH(C(=O)S-octyl)-]n

While specific studies detailing the use of S-methyl octanethioate as a monomer or cross-linking agent are not widely reported, the broader literature on thioester-containing polymers supports its potential in these roles. rsc.orgwarwick.ac.uk

Modification of Material Properties through Thioester Linkages

The introduction of thioester linkages into a material can significantly alter its properties. Thioester bonds are known to be susceptible to cleavage by thiols, a reaction known as thiol-thioester exchange. This dynamic covalent chemistry can be exploited to create self-healing or responsive materials. For example, a polymer network cross-linked with thioester groups could be designed to disassemble upon exposure to a specific thiol-containing stimulus.

Moreover, the presence of the long alkyl chain from the octanethioic acid moiety can influence the physical properties of a material, such as its hydrophobicity, thermal stability, and mechanical strength. The surface properties of polymers can also be modified by grafting thioester-containing molecules onto them. This can be achieved through various surface modification techniques, leading to materials with tailored wettability, adhesion, or biocompatibility.

Table of Potential Polymer Architectures Incorporating Thioester Functionality

Polymer TypeMethod of IncorporationPotential Properties
Linear Poly(thioester)PolycondensationEnhanced thermal stability, altered degradability
Polymer with Pendant ThioestersRadical polymerization of a functionalized monomerSites for post-polymerization modification, responsive behavior
Cross-linked NetworkUse of a dithioester cross-linking agentSelf-healing properties, stimulus-responsiveness

Academic Investigations in Flavor and Fragrance Chemistry (excluding sensory perception or commercial product data)

S-methyl octanethioate is a known volatile compound that contributes to the complex aroma profiles of various food products, particularly cheeses. Academic research in this area focuses on understanding the biochemical pathways leading to its formation.

The formation of S-methyl thioesters in biological systems is often linked to the metabolism of fatty acids and sulfur-containing amino acids. nih.gov In the context of cheese ripening, microorganisms play a crucial role in generating the precursors for these flavor compounds. For instance, studies have shown that certain bacteria, such as Brevibacterium species, can produce S-methyl thioesters from short-chain fatty acids and branched-chain amino acids. nih.gov

Research has indicated that the synthesis of short-chain S-methyl thioesters can occur both enzymatically and spontaneously. oup.comoup.com In the yeast Geotrichum candidum, the formation of S-methyl thioacetate (B1230152) from methanethiol (B179389) and acetyl-CoA has been shown to be an enzymatic process. oup.comoup.com However, for longer-chain acyl-CoA compounds, spontaneous synthesis becomes more significant. oup.comoup.com This suggests that the formation of S-methyl octanethioate in food matrices could be a result of both microbial enzymatic activity and subsequent chemical reactions between precursors.

A study focused on the combinatorial synthesis of a library of S-methyl thioesters, including S-methyl octanethioate, for flavor analysis. uri.edu This approach allows for the systematic investigation of the physicochemical properties of these compounds and their behavior in model food systems, contributing to a deeper understanding of their role in flavor chemistry. uri.edu

Research on Biosynthetic Pathways of Related Thioesters in Natural Systems

The biosynthesis of S-methyl thioesters, a class of compounds to which S-methyl octanethioate belongs, is a subject of significant interest in the study of natural product chemistry and microbial metabolism. Research has primarily focused on microorganisms, particularly bacteria and fungi, which are known to produce a variety of volatile sulfur compounds that contribute to the aroma profiles of foods such as cheese.

Studies have demonstrated that microorganisms like Brevibacterium antiquum and Brevibacterium aurantiacum can produce S-methyl thioesters from precursors such as short-chain fatty acids and branched-chain amino acids. nih.govresearchgate.net The metabolic pathways involved are complex and not yet fully elucidated. However, research involving tracing experiments with labeled substrates has begun to shed light on these processes. For instance, the catabolism of L-leucine has been shown to lead to the production of various S-methyl thioesters, including S-methyl thioisovalerate, S-methyl thioacetate, and S-methyl thioisobutyrate. nih.govresearchgate.net This indicates that the initial transamination of the amino acid is a key step in the pathway. nih.govresearchgate.net

A crucial aspect of this biosynthesis is the activation of fatty acids by coenzyme A (CoA) to form acyl-CoA intermediates. nih.govnih.gov In the fungus Geotrichum candidum, the synthesis of S-methyl thioacetate from methanethiol and acetyl-CoA has been observed, with evidence suggesting the involvement of an enzymatic reaction. nih.gov For longer-chain acyl-CoA compounds (C3 to C6), the formation of thioesters may occur spontaneously. nih.gov The conversion of carboxylic acids to thioesters, such as acyl-S-CoA, is a fundamental activation step in many metabolic pathways, preparing the acyl groups for subsequent reactions. chemrxiv.org

The table below summarizes key findings from research on the biosynthesis of related S-methyl thioesters.

MicroorganismPrecursorsIdentified ProductsKey Intermediates/Pathways
Brevibacterium antiquumShort-chain fatty acids, Branched-chain amino acids (e.g., L-leucine)S-methyl thioisovalerate, S-methyl thioacetate, S-methyl thioisobutyrateAcyl-CoA intermediates, Transamination of L-leucine
Brevibacterium aurantiacumShort-chain fatty acids, Branched-chain amino acidsS-methyl thioestersAcyl-CoA intermediates
Geotrichum candidumMethanethiol, Acetyl-CoAS-methyl thioacetateEnzymatic and spontaneous reactions involving acyl-CoA

Controlled Release Mechanisms from Polymeric Matrices for Academic Study

The integration of volatile compounds like S-methyl octanethioate into polymeric matrices for controlled release is an area of academic research with potential applications in various fields, including flavor and fragrance delivery. The primary goal is to develop systems that can release the entrapped compound in a predictable and sustained manner.

The release of a substance from a polymer matrix is governed by several factors, including the properties of the polymer, the physicochemical characteristics of the active agent, and the interactions between them. nih.gov Degradable polymers are of particular interest as they can be designed to break down over time, releasing the entrapped compound. nih.gov The inclusion of labile chemical linkages, such as esters, within the polymer backbone allows for degradation through mechanisms like hydrolysis or enzymatic cleavage. nih.gov

Research into controlled release from polymeric systems often utilizes model compounds to understand the underlying principles. For instance, studies on the release of theophylline (B1681296) from a biodegradable polythiourethane matrix have demonstrated the ability of the polymer to control the release rate. nih.gov The percolation threshold of the polymer within the matrix, which is the concentration at which a continuous polymer network is formed, is a critical parameter influencing release kinetics. nih.gov

The mechanism of release can be diffusion-controlled, where the compound moves through the polymer matrix, or erosion-controlled, where the release is dependent on the degradation of the polymer. nih.govnih.gov In many cases, it is a combination of both. nih.gov For example, in poly-ε-caprolactone (PCL) matrices, drug release is often dictated by diffusion. nih.gov The swelling capacity of the polymer matrix is another crucial feature, as it affects the diffusion pathways and the rate of release. mdpi.com

Recent advancements have explored the use of thioester-containing networks for on-demand degradation. acs.org Thiol-thioester exchange reactions, catalyzed by a base, can facilitate the controlled degradation of these networks. acs.org Research has shown that degradation times can be precisely controlled by varying the concentration of free thiol and the base catalyst. acs.org This approach offers a promising avenue for the development of advanced controlled-release systems.

The table below outlines different polymer systems and the factors influencing the controlled release of entrapped compounds, which are relevant to the academic study of releasing S-methyl octanethioate.

Polymer SystemRelease MechanismKey Influencing FactorsPotential Application
Biodegradable PolythiourethaneDiffusion/ErosionPolymer concentration (percolation threshold), SwellingControlled release of small molecules
Poly-ε-caprolactone (PCL)DiffusionDrug distribution within the matrix, Polymer crystallinitySustained release of therapeutic agents
Thioester-containing NetworksThiol-thioester exchange (degradation)Concentration of free thiol, Base catalyst concentrationOn-demand material release, Filler recovery
Poly(lactic-co-glycolic acid) (PLGA)Surface erosion, DiffusionMolecular weight, Lactide to glycolide (B1360168) ratio, Drug concentrationEntrapment and release of various therapeutics

Conclusion and Future Research Directions

Identification of Unexplored Research Avenues and Emerging Methodologies

The limited research specifically targeting Octanethioic acid, S-methyl ester presents numerous opportunities for future investigation. A significant gap exists in the fundamental understanding of this compound's chemical and physical properties beyond basic identifiers.

Unexplored Research Avenues:

Synthesis and Reactivity: There is a need for the development and optimization of synthetic routes for this compound. While general methods for thioester synthesis exist, such as the reaction of acid chlorides with thiols or the use of dehydrating agents with carboxylic acids and thiols, specific protocols for this compound are not well-documented. wikipedia.org A deeper investigation into its reactivity, including hydrolysis rates and reactions with various nucleophiles, would provide valuable insights into its stability and potential transformations in biological and environmental systems. wikipedia.org

Biological Formation Pathways: The mechanisms leading to the formation of this compound during decomposition and food spoilage are not understood. Research could focus on identifying the microbial pathways and enzymatic processes responsible for its production. Thioesterases are a class of enzymes that hydrolyze thioester bonds and are involved in various metabolic pathways, including fatty acid synthesis. nih.gov Investigating the role of specific thioesterases in the formation of this compound from precursors like octanoic acid and methanethiol (B179389) could be a fruitful area of research.

Sensory Properties: While generally categorized as a volatile sulfur compound, the specific odor profile and sensory threshold of pure this compound have not been characterized. tandfonline.comacs.orgacs.org Such studies are crucial for understanding its precise contribution to the aroma of decomposing matter and its impact on food flavor.

Emerging Methodologies:

Advanced Analytical Techniques: While GC-MS has been the primary tool for detection, more advanced techniques could provide greater sensitivity and structural information. tandfonline.com Tandem mass spectrometry (MS/MS) could be employed to elucidate fragmentation pathways, aiding in its unambiguous identification in complex matrices.

Stable Isotope Labeling: To trace the formation pathways of this compound, stable isotope labeling studies could be employed. By introducing labeled precursors (e.g., ¹³C-labeled octanoic acid or ³⁴S-labeled methionine) into decomposition or food spoilage models, the metabolic origins of the compound could be definitively established.

Computational Chemistry: Quantum chemical calculations could be used to predict and understand the compound's spectroscopic properties, reactivity, and interaction with biological receptors, such as olfactory receptors in canines or humans.

Recommendations for Interdisciplinary Research Opportunities and Collaborations

The study of this compound is inherently interdisciplinary. Future progress will be significantly enhanced through collaborations between researchers in different fields.

Chemistry and Forensic Science: Organic chemists could synthesize pure standards of this compound and related compounds for use in the training of cadaver-detection dogs. Collaboration with forensic scientists would allow for controlled studies to determine the specific role of this compound in canine alerting and its temporal emission profile during decomposition. This could lead to the development of more effective training aids and a better understanding of the chemical ecology of decomposition. tandfonline.com

Food Science and Microbiology: A partnership between food scientists and microbiologists could elucidate the microbial communities and enzymatic activities responsible for the production of this compound in various food products. This knowledge could lead to the development of novel preservation techniques or starter cultures to control its formation, thereby improving food quality and shelf-life.

Biochemistry and Environmental Science: Thioesters are crucial intermediates in many metabolic pathways. biologyinsights.comlibretexts.org Biochemists could investigate the potential role of this compound in microbial metabolism beyond just being a volatile byproduct. Environmental scientists could study its fate and transport in soil and water, which is relevant to its role as a decomposition marker.

Q & A

Basic: What analytical methods are recommended for identifying Octanethioic acid, S-methyl ester in complex mixtures?

Answer:
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound (CAS 2432-83-9, C₉H₁₈OS). Key steps include:

  • Sample Preparation : Use solid-phase microextraction (SPME) for volatile compound enrichment, as demonstrated in studies profiling plant growth-promoting rhizobacteria metabolites .
  • Chromatographic Parameters : Optimize column selection (e.g., polar capillary columns) to resolve co-eluting compounds like dimethyl trisulfide or other thioesters .
  • Mass Spectral Matching : Compare retention indices and fragmentation patterns with NIST reference spectra (e.g., m/z 174 molecular ion) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Store in airtight containers away from strong oxidizers and bases to prevent reactivity. Avoid exposure to heat or ignition sources due to flammability risks .
  • Exposure Mitigation : Use local exhaust ventilation and wear nitrile gloves, goggles, and lab coats. In case of skin contact, wash immediately with soap and water .
  • Waste Disposal : Follow EPA guidelines for organic thioesters, including incineration or treatment by certified waste management services .

Advanced: How can researchers optimize the synthesis of this compound to ensure high purity and yield?

Answer:

  • Reaction Design : Use nucleophilic acyl substitution between octanethioic acid and methyl iodide in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) to isolate the ester from unreacted starting materials. Validate purity using NMR (¹H and ¹³C) and GC-MS .
  • Yield Enhancement : Pre-activate the thiol group with a base (e.g., triethylamine) to improve nucleophilicity .

Advanced: How should researchers address contradictions in metabolite profiling studies involving this compound?

Answer:

  • Source Variability : Differences in bacterial strains (e.g., N04 vs. T19 rhizobacteria) can lead to divergent metabolite profiles. Standardize microbial culture conditions (e.g., pH, temperature) to reduce variability .
  • Method Sensitivity : Compare extraction techniques (e.g., SPME vs. liquid-liquid extraction) to assess recovery efficiency. For low-abundance compounds, use internal standards like deuterated analogs .
  • Data Harmonization : Apply multivariate statistics (e.g., PCA or PLS-DA) to distinguish biologically relevant signals from analytical noise .

Advanced: What strategies resolve co-elution challenges during GC-MS analysis of this compound?

Answer:

  • Column Optimization : Use tandem columns (e.g., DB-5MS followed by a polar column) to enhance separation of structurally similar esters (e.g., S-hexyl or S-propyl derivatives) .
  • Selective Ion Monitoring (SIM) : Focus on unique fragment ions (e.g., m/z 61 for thioesters) to improve specificity .
  • Two-Dimensional GC (GC×GC) : Implement for complex matrices, as demonstrated in dairy flavor studies, to achieve higher peak capacity .

Advanced: How does the structure of this compound influence its reactivity compared to other thioesters?

Answer:

  • Steric Effects : The linear octyl chain reduces steric hindrance, enhancing nucleophilic attack at the thiocarbonyl group compared to branched analogs (e.g., S-1-methylpropyl esters) .
  • Electronic Effects : Electron-withdrawing groups on the acyl moiety increase electrophilicity. Compare with S-decyl hexanethioate (CAS 2432-81-7) to assess chain-length impacts on hydrolysis rates .
  • Experimental Validation : Conduct kinetic studies under controlled pH and temperature to quantify acyl transfer efficiency .

Basic: What are the key spectral signatures (NMR, IR) for characterizing this compound?

Answer:

  • ¹H NMR : Look for a singlet at δ 2.35 ppm (S–CH₃) and a triplet at δ 2.50 ppm (CH₂–S–C=O) .
  • ¹³C NMR : Peaks at δ 198–205 ppm (thiocarbonyl C=S) and δ 14–16 ppm (S–CH₃) confirm ester identity .
  • IR : Strong absorption at 1670–1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C–S bond) .

Advanced: How can computational modeling predict the environmental behavior of this compound?

Answer:

  • QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradation half-lives based on logP (calculated ~3.2) and molecular volume .
  • Molecular Dynamics : Simulate interactions with soil organic matter to predict adsorption coefficients (Kₒc) .
  • Toxicity Screening : Apply tools like ECOSAR to assess aquatic toxicity, though experimental validation is critical due to limited ecotoxicological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.